molecular formula C12H24O3 B065010 2,2-Diethoxycyclooctan-1-ol CAS No. 180293-73-6

2,2-Diethoxycyclooctan-1-ol

Cat. No.: B065010
CAS No.: 180293-73-6
M. Wt: 216.32 g/mol
InChI Key: OGYZEGVIKUOZLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Diethoxycyclooctan-1-ol is an organic compound that is widely used in scientific research. It is a cyclooctanol derivative that has a unique chemical structure, making it an interesting subject for study. This compound has several applications in the field of chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2,2-Diethoxycyclooctan-1-ol is not fully understood. However, it is believed to act as a chiral auxiliary in organic reactions. It has been shown to enhance the enantioselectivity of several reactions, including aldol reactions, Michael additions, and Diels-Alder reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity in animal studies. It is not known to have any significant effects on the cardiovascular, respiratory, or nervous systems.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2-Diethoxycyclooctan-1-ol in lab experiments include its high purity, stability, and low toxicity. It is also readily available and relatively inexpensive. The limitations of using this compound include its limited solubility in water and some organic solvents. This can make it difficult to use in certain reactions.

Future Directions

There are several future directions for the study of 2,2-Diethoxycyclooctan-1-ol. One area of research is the development of new synthetic methods for this compound. Another area of research is the study of its potential applications in the field of catalysis. Additionally, the biological activity of this compound could be explored further to determine its potential as a drug candidate.
Conclusion:
In conclusion, this compound is an interesting compound that has several scientific research applications. Its unique chemical structure makes it an important subject for study in the fields of chemistry, biochemistry, and pharmacology. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.

Synthesis Methods

The synthesis of 2,2-Diethoxycyclooctan-1-ol is a multi-step process that involves several chemical reactions. The most common method for synthesizing this compound is the Grignard reaction. In this reaction, 2,2-Diethoxycyclooctanone is reacted with magnesium in the presence of anhydrous ether to form a Grignard reagent. The Grignard reagent is then reacted with ethylene oxide to produce this compound.

Scientific Research Applications

2,2-Diethoxycyclooctan-1-ol has several scientific research applications. It is commonly used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. This compound is also used as a ligand in the synthesis of catalysts for organic reactions. In addition, it is used as a starting material for the synthesis of other cyclooctanol derivatives.

Properties

180293-73-6

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

2,2-diethoxycyclooctan-1-ol

InChI

InChI=1S/C12H24O3/c1-3-14-12(15-4-2)10-8-6-5-7-9-11(12)13/h11,13H,3-10H2,1-2H3

InChI Key

OGYZEGVIKUOZLE-UHFFFAOYSA-N

SMILES

CCOC1(CCCCCCC1O)OCC

Canonical SMILES

CCOC1(CCCCCCC1O)OCC

synonyms

Cyclooctanol, 2,2-diethoxy-, (+)- (9CI)

Origin of Product

United States

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